Dictamnine

Übersicht

Beschreibung

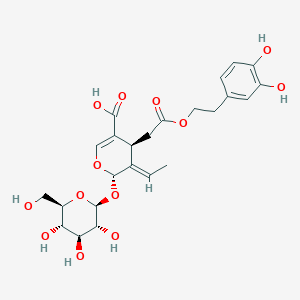

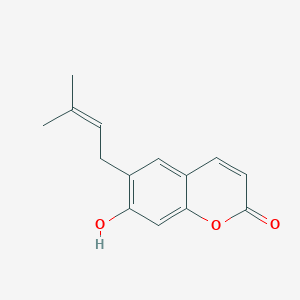

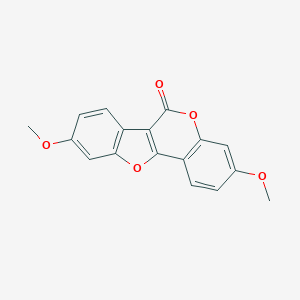

Dictamnine is a furoquinoline alkaloid that is very common within the Rutaceae plant family . It is the main alkaloid in the roots of Dictamnus albus and is responsible for the mutagenicity of the drug derived from crude extracts . Dictamnine has been reported to have antimicrobial activity against bacteria and fungi .

Synthesis Analysis

Dictamnine was first isolated from Rutaceae in 1923 . It shows similar reactions with methyl iodide and dimethyl sulfate or diazomethane, does not form a derivative but goes through isomerization to isodictamnine . Dictamine has a linear structure which is confirmed as it forms dictamnic acid by oxidative degradation with potassium permanganate .

Molecular Structure Analysis

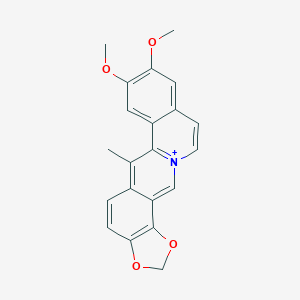

The molecular formula of Dictamnine is C12H9NO2 . Its molecular weight is 199.21 . The structure of Dictamnine has been clarified .

Chemical Reactions Analysis

Dictamnine influences gene expression in in vitro and in vivo studies, significantly disrupting lipid metabolism and accelerating oxidative stress . It also reacts with microsomal fractions from phenobarbital-induced rat liver, resulting in metabolites such as demethyldictamnine and dictamnic acid .

Physical And Chemical Properties Analysis

Dictamnine has a molecular weight of 199.21 and its molecular formula is C12H9NO2 .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dictamnine has been identified as having potential applications in the treatment of urinary tract infections (UTIs). It acts as a dose-dependent inhibitor of uropathogenic E. coli (UPEC) adhesion and invasion of bladder cells, which could be beneficial in preventing and treating UTIs .

Traditional Medicine

In traditional Chinese medicine, Dictamnine is used for its properties to clear heat, remove dampness, dispel wind, and for detoxification. It’s included in various forms such as pills, tablets, liniments, pastes, and capsules for treating diseases in combination with other traditional Chinese medicines .

Quantitative Analysis

Dictamnine is also a subject of analytical studies where methodologies are developed for its quantitation in biological matrices. This is crucial for ensuring the selectivity and accuracy of pharmacokinetic studies .

Hepatotoxicity Research

Research on Dictamnine has revealed its potential to induce hepatotoxicity after metabolic activation by CYP3A and other pathways. This highlights the importance of safety evaluations in the use of Dictamnine-containing products .

Wirkmechanismus

Target of Action

Dictamnine, a naturally occurring small-molecule furoquinoline alkaloid, has been found to interact with several targets. It acts as an inhibitor of the receptor tyrosine kinase c-Met . This receptor is a key player in various cellular processes, including cell growth, survival, and migration .

Mode of Action

Dictamnine suppresses the growth of lung cancer cells by inhibiting the phosphorylation and activation of c-Met . This interaction attenuates the activation of the PI3K/AKT/mTOR and MAPK signaling pathways, which are crucial for cell proliferation and survival .

Biochemical Pathways

Dictamnine affects several biochemical pathways. It downregulates the PI3K/AKT/mTOR and MAPK signaling pathways, which are involved in cell growth, survival, and migration . Dictamnine also impairs lipid metabolism and aggravates oxidative stress . It up-regulates glutathione S transferase a1 (GSTA1) and Bax/Bcl-2 ratio and down-regulates antioxidative enzymes superoxide dismutase (SOD), catalase, and glutathione peroxidase 1 (GPx-1) .

Pharmacokinetics

The pharmacokinetics of dictamnine have been studied using ultra-high performance liquid chromatography-tandem mass spectrometry . This method quantifies the concentration of dictamnine in rat plasma and tissues, providing insights into its absorption, distribution, metabolism, and excretion .

Result of Action

Dictamnine’s action results in several molecular and cellular effects. It induces hepatotoxicity in mice, characterized by increased serum aspartate aminotransferase (AST) activity, total bilirubin (TBIL), and direct bilirubin (DBIL) levels . Histological analysis reveals that dictamnine causes hepatocyte vesicular steatosis . In lung cancer cells, dictamnine suppresses growth and attenuates the activation of key signaling pathways .

Action Environment

The action of dictamnine can be influenced by environmental factors. For instance, the hepatotoxicity of dictamnine is modulated by CYP3A4, an enzyme involved in drug metabolism

Safety and Hazards

Zukünftige Richtungen

Dictamnine exhibits a diverse range of effects, making it a potential candidate for medicinal applications . However, more research is required to elucidate its mechanisms of action and metabolism . Additionally, the exploration of derivative compounds holds significant potential in enhancing its pharmacological benefits .

Eigenschaften

IUPAC Name |

4-methoxyfuro[2,3-b]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c1-14-11-8-4-2-3-5-10(8)13-12-9(11)6-7-15-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIONIXOBNMDJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=NC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041012 | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dictamnine | |

CAS RN |

484-29-7 | |

| Record name | Dictamnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dictamnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dictamnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 484-29-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICTAMNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQZ3798D0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary cellular target of dictamnine's phototoxicity?

A1: Research suggests that deoxyribonucleic acid (DNA) is a major target for dictamnine's phototoxic effects. [] This is supported by studies demonstrating the formation of covalent monoadducts between dictamnine and purified DNA from the fungus Mucor hiemalis upon exposure to long-wave ultraviolet (UV) light. []

Q2: Does dictamnine induce interstrand crosslinks in DNA?

A2: Contrary to earlier findings, dictamnine has been shown to be incapable of forming interstrand crosslinks in native DNA. [] This suggests that dictamnine acts as a monofunctional photoreagent towards DNA in vitro. []

Q3: How does dictamnine affect mast cell activation?

A3: Dictamnine has been shown to inhibit mast cell activation by targeting the Mas-related G protein-coupled receptor member X2 (MrgX2) receptor. [] This inhibition suppresses the release of histamine and inflammatory mediators, effectively reducing anaphylactoid reactions. []

Q4: How does dictamnine impact macrophage polarization in the context of atopic dermatitis?

A4: Dictamnine exhibits anti-inflammatory effects by inhibiting M1 macrophage polarization and promoting autophagy in a mouse model of atopic dermatitis. [] This effect contributes to the suppression of skin inflammation and a reduction in the release of pro-inflammatory cytokines. []

Q5: What is the molecular formula and weight of dictamnine?

A5: Dictamnine has the molecular formula C12H9NO2 and a molecular weight of 199.20 g/mol.

Q6: How do structural modifications of dictamnine affect its biological activity?

A6: Studies on the structure-activity relationship of dictamnine and its derivatives are ongoing. One study showed that the addition of a hydroxyl group at the 8-position of dictamnine resulted in a compound with reduced mutagenicity compared to the parent compound. [] Further research is needed to fully elucidate the impact of specific structural modifications on dictamnine's activity, potency, and selectivity.

Q7: How is dictamnine absorbed and metabolized in rats?

A7: Studies in rats have shown that dictamnine is metabolized via its hepatic cytochrome P-450 system. [, ] Metabolites identified include dictamnic acid, demethyl-dictamnine, and hydroxydictamnine. [, ]

Q8: How do the pharmacokinetic properties of dictamnine differ between oral and intravenous administration in rats?

A8: A study using a UPLC-MS/MS method to quantify dictamnine levels in rat plasma after oral and intravenous administration would provide insights into its pharmacokinetic properties and bioavailability. []

Q9: Does dictamnine exhibit antibacterial activity against uropathogenic Escherichia coli (UPEC)?

A9: While dictamnine doesn't directly kill UPEC, it effectively inhibits its adhesion to and invasion of uroepithelial cells. [] This effect is attributed to dictamnine's ability to disrupt the structure of bacterial fimbriae and downregulate adhesion-related genes in both UPEC and uroepithelial cells. []

Q10: What are the effects of dictamnine on atopic dermatitis-like skin lesions in mice?

A10: Dictamnine has been shown to ameliorate 2,4-dinitrofluorobenzene (DNFB)-induced atopic dermatitis-like skin lesions in mice. [] This effect is linked to its ability to inhibit M1 macrophage polarization and promote autophagy. []

Q11: How does dictamnine affect allergic rhinitis in a mouse model?

A11: Dictamnine demonstrates anti-inflammatory effects in an ovalbumin-induced murine allergic rhinitis model. [] It reduces allergic reactions, decreases nasal rubbing and sneezing frequency, and inhibits the activation of mast cells via the LYN kinase-mediated signaling pathway. []

Q12: Does dictamnine exhibit antifungal activity?

A12: Yes, dictamnine displays in vitro antifungal activity against Candida albicans, inhibiting its growth cycle. [] The minimum inhibitory concentration (MIC) of dictamnine against C. albicans was found to be 312.5 μg/mL. []

Q13: Does dictamnine exhibit any toxic effects?

A13: While dictamnine possesses various pharmacological activities, studies have reported potential toxicity. Research indicates that dictamnine can induce dose-dependent hepatotoxicity in mice, particularly in females. [] This hepatotoxicity is attributed to lipid metabolism disorders and oxidative stress. []

Q14: Which components of Cortex Dictamni are potentially hepatotoxic?

A14: Studies suggest that dictamnine, obakunone, and fraxinellone may contribute to the hepatotoxicity of Cortex Dictamni extracts. [] Among these, dictamnine is considered the most potentially hepatotoxic component. []

Q15: What analytical techniques are used to quantify dictamnine?

A15: Several analytical methods have been employed to characterize and quantify dictamnine, including:

- High-performance liquid chromatography (HPLC): Used to isolate, identify, and quantify dictamnine in plant extracts and biological samples. [, , , ]

- Gas chromatography-mass spectrometry (GC-MS): Used to identify and characterize dictamnine metabolites in vitro and in vivo. [, , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Employed to develop a rapid and sensitive method for quantifying dictamnine levels in rat plasma. []

- 1H nuclear magnetic resonance (NMR) spectroscopy: Utilized as a convenient and accurate method for the quantitative determination of dictamnine in Dictamni Cortex. []

Q16: What is the role of cytochrome P450 3A4 (CYP3A4) in dictamnine-induced hepatotoxicity?

A16: Research suggests that CYP3A4 plays a significant role in the metabolic activation of dictamnine, contributing to its hepatotoxic effects. [] Inhibition of CYP3A4 has been shown to alleviate dictamnine-induced liver injury both in vitro and in vivo, while induction of CYP3A4 exacerbates the toxicity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(E)-7-hydroxy-3,7-dimethyl-6-oxooct-2-enoxy]chromen-2-one](/img/structure/B190934.png)